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3-(1-Methyl-1h-indol-7-yl)propanoic acid

Cat. No.: B12079593
M. Wt: 203.24 g/mol
InChI Key: FUYUUYWQOOSRAH-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Propanoic Acid Derivatives

Indole, an aromatic heterocyclic organic compound, is a prominent scaffold in a vast number of natural and synthetic molecules with diverse biological activities. ajchem-b.com The indole nucleus is a key structural component in many pharmaceuticals, agrochemicals, and natural products like the amino acid tryptophan. ajchem-b.com Propanoic acid and its derivatives are also widespread in nature and are involved in various metabolic pathways. The combination of these two moieties in the form of indole-propanoic acids has given rise to a class of molecules with significant physiological effects.

The specific compound, 3-(1-Methyl-1H-indol-7-yl)propanoic acid, is an isomer of the more extensively studied indole-3-propionic acid (IPA). The position of the propanoic acid side chain at the 7-position of the indole ring, as opposed to the more common 3-position, can significantly influence the molecule's steric and electronic properties, and consequently its biological activity.

Historical Perspective of Indole-Derived Propanoic Acid Research

Research into indole-derived propanoic acids has a rich history, largely initiated by the investigation of plant auxins and the metabolism of tryptophan. The most prominent member of this family is indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota. researchgate.net Early studies focused on its role in plant growth, but subsequent research has unveiled its potent antioxidant and neuroprotective properties. researchgate.net More recent investigations have highlighted the anti-inflammatory and gut barrier-protective effects of IPA, linking the gut microbiome to host health. researchgate.net While the bulk of historical and current research has centered on IPA, the study of its various isomers and derivatives continues to be an active area of exploration.

Significance of the 1-Methyl-1H-indole Moiety in Chemical Biology

The methylation of the indole nitrogen at the 1-position, creating a 1-methyl-1H-indole moiety, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of indole-containing compounds. N-methylation can impact a molecule's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. This modification can lead to enhanced potency, altered selectivity for biological targets, and improved pharmacokinetic profiles. nih.gov For instance, N-methylated analogs of various bioactive indole derivatives have been synthesized to explore their potential as improved therapeutic agents. nih.gov

Overview of Research Trajectories for this compound and Related Structures

Direct research on this compound is not extensively documented in publicly available literature. However, based on the known activities of related indole-7-propanoic acid derivatives and other N-methylated indoles, several research trajectories can be proposed. These include the investigation of its potential as an anti-inflammatory agent, an antioxidant, or a modulator of specific receptor systems.

Given the structural similarity to other biologically active indole derivatives, research could be directed towards its synthesis and subsequent screening in various biological assays. The synthesis would likely involve the initial preparation of 1-methyl-1H-indole-7-carbaldehyde, which can then be converted to the desired propanoic acid derivative through established synthetic routes.

Interactive Data Tables

Below are interactive tables summarizing key information for related compounds, providing context for the properties and potential of this compound.

Table 1: Physicochemical Properties of Related Indole Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
3-(1-Methyl-1H-indol-3-yl)propanoic acid7479-20-1C12H13NO2203.24125-126 nih.gov
3-(3-Methyl-1H-indol-1-yl)propanoic acid57662-47-2C12H13NO2203.24Not available
Indole-3-propionic acid830-96-6C11H11NO2189.21Not available
Methyl 3-(1H-indol-7-yl)propanoate915377-39-8C12H13NO2203.24Not available guidechem.com
Table 2: Precursor Compound Information
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-Methyl-1H-indole-7-carbaldehyde69047-36-5C10H9NO159.18

An exploration of the chemical synthesis of this compound reveals a variety of strategic approaches. The construction of this molecule and its analogs hinges on the formation of the core indole structure, the precise installation of a side chain at a less reactive position, and the application of modern catalytic and stereoselective methods. This article details the primary synthetic methodologies employed to achieve this specific molecular architecture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B12079593 3-(1-Methyl-1h-indol-7-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1-methylindol-7-yl)propanoic acid

InChI

InChI=1S/C12H13NO2/c1-13-8-7-10-4-2-3-9(12(10)13)5-6-11(14)15/h2-4,7-8H,5-6H2,1H3,(H,14,15)

InChI Key

FUYUUYWQOOSRAH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CCC(=O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 3 1 Methyl 1h Indol 7 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The propanoic acid moiety is a versatile handle for a variety of chemical transformations common to carboxylic acids. libretexts.orgsketchy.com These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. jackwestin.com

Key reactions include:

Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid), the compound can be converted to its corresponding ester. sketchy.com This Fischer esterification is a standard method for modifying the polarity and pharmacokinetic properties of a molecule. sketchy.com

Amide Formation: Reaction with a primary or secondary amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amide. sketchy.comjackwestin.com The direct conversion is challenging because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(1-Methyl-1H-indol-7-yl)propan-1-ol.

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. libretexts.org Reaction with alkali metal hydroxides produces water-soluble ionic salts, while reactions with heavy metal hydroxides can result in salts with more covalent character and reduced water solubility. libretexts.org

Reaction Type Reagents Product
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 3-(1-methyl-1H-indol-7-yl)propanoate
Amide FormationAmine (e.g., Ammonia), Coupling Agent (e.g., DCC)3-(1-Methyl-1H-indol-7-yl)propanamide
ReductionStrong Reducing Agent (e.g., LiAlH₄)3-(1-Methyl-1H-indol-7-yl)propan-1-ol
Salt FormationBase (e.g., NaOH)Sodium 3-(1-methyl-1H-indol-7-yl)propanoate

Transformations at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen at the N-1 position of the indole ring in the subject molecule is already substituted with a methyl group. This pre-existing methylation has significant implications for the compound's reactivity.

Stability: The N-methylation prevents reactions that typically occur at the N-H bond of unsubstituted indoles, such as deprotonation by strong bases or N-alkylation. This enhances the stability of the indole core under certain reaction conditions.

No N-H Acidity: The acidic proton typically found on the indole nitrogen (pKa ≈ 17) is absent, which simplifies reactions involving bases by ensuring that only the carboxylic acid proton (pKa ≈ 4-5) is abstracted under mild basic conditions.

Directing Effects: The methyl group is an electron-donating group, which can subtly influence the electron density of the indole ring system, although its electronic effect is less pronounced than that of the nitrogen lone pair itself.

Demethylation: While generally stable, the N-methyl group could potentially be removed under specific, often harsh, chemical conditions, though this is not a common transformation.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. bhu.ac.in The position of this substitution is dictated by the existing substituents.

Electrophilic Substitution: In a typical indole, electrophilic attack preferentially occurs at the C-3 position due to the superior stability of the resulting cationic intermediate, which can be stabilized by the nitrogen's lone pair without disrupting the aromaticity of the benzene (B151609) portion of the molecule. bhu.ac.inquora.com However, in 3-(1-Methyl-1H-indol-7-yl)propanoic acid, the C-3 position is sterically hindered and electronically influenced by the adjacent C-2 and N-1 positions. The N-1 position is blocked by a methyl group, and the C-7 position is occupied by the propanoic acid side chain. Therefore, electrophilic substitution would be directed to the available positions on the benzene ring (C-4, C-5, C-6) or the C-2 position of the pyrrole (B145914) ring. bhu.ac.in The precise location would depend on the specific electrophile and reaction conditions. C-metallation, typically achieved with organolithium reagents after N-substitution, can facilitate the introduction of electrophiles at the C-2 position. bhu.ac.inacs.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on an electron-rich ring like indole is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring, or specialized conditions. quora.com However, some novel methods have been developed, such as those involving 1-hydroxyindole (B3061041) derivatives, which can facilitate nucleophilic substitution. nii.ac.jp For the subject compound, direct nucleophilic substitution on the indole ring is not a favored pathway under standard conditions.

Functionalization of the Propanoic Acid Side Chain

The aliphatic propanoic acid side chain offers sites for functionalization, distinct from the indole ring and the carboxylic acid group.

α-Halogenation: The carbon alpha to the carboxyl group can undergo halogenation, for example, via the Hell-Volhard-Zelinsky reaction. This involves treating the carboxylic acid with a halogen (like Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to introduce a bromine atom at the C-2 position of the propanoic acid chain. This α-halo acid is a versatile intermediate for further substitutions.

Other Side-Chain Reactions: While less common, the benzylic-like position of the carbon attached to the indole ring could potentially undergo radical substitution under specific conditions, although the reactivity of the indole ring itself often complicates such transformations. The introduction of functional groups onto aliphatic side chains attached to complex aromatic systems is an area of active research. mdpi.com

Cyclization and Rearrangement Reactions Involving Indole Propanoic Acid Scaffolds

The juxtaposition of the indole ring and the propanoic acid side chain creates opportunities for intramolecular reactions, leading to new fused-ring systems.

Intramolecular Friedel-Crafts Acylation (Cyclization): A common and powerful reaction for this type of structure is intramolecular Friedel-Crafts acylation. By converting the carboxylic acid to a more reactive acyl halide or by using a strong acid catalyst like polyphosphoric acid (PPA), the acyl group can attack an electron-rich position on the indole ring. Given the 7-position of the side chain, cyclization would likely occur at the C-6 or C-5 position of the indole nucleus, leading to the formation of a new six-membered ring fused to the indole core, resulting in a tricyclic ketone.

Cascade Reactions: Indole derivatives are known to participate in various acid-catalyzed cascade reactions, where a series of bond-forming events occur in a single step to rapidly build molecular complexity. nih.gov An appropriately functionalized derivative of this compound could potentially be a substrate for such transformations, leading to novel polycyclic indole scaffolds. nih.gov

Rearrangements: Under certain conditions, particularly during cyclization reactions, rearrangements can occur. For instance, studies on indole-carboxylic acids have shown that migrations of carboxylate groups can happen under acidic conditions. nih.gov

Reaction Typical Conditions Potential Product
Intramolecular Friedel-Crafts AcylationPPA, heat or SOCl₂ then AlCl₃Tricyclic ketone (e.g., a tetrahydrocyclopenta[g]indol-one derivative)
Acid-Catalyzed CascadeStrong acid, specific substrate modificationsComplex polycyclic indole scaffold

Structural Modifications and Derivatization of 3 1 Methyl 1h Indol 7 Yl Propanoic Acid

Analogs with Variations in the Propanoic Acid Chain Length and Substitution

The propanoic acid side chain of indolyl propanoic acids is a key site for modification. Variations in chain length, such as extending it to butanoic or pentanoic acid, or shortening it to acetic acid, can be achieved through standard organic synthesis protocols.

Substitutions on the propanoic acid chain itself are also a common strategy. For instance, the synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid has been reported, demonstrating the introduction of a complex substituent at the nitrogen of the indole (B1671886), which is itself a propanoic acid derivative. nih.gov Another example includes the synthesis of 1H-Indole-3-propanoic acid,7-ethyl-β-(1-methylethyl)-, which showcases alkyl substitution on the propanoic acid chain. beilstein-journals.org Esterification is another straightforward modification; methyl 3-(1H-indol-3-yl)propanoate is a common derivative formed by reacting indole-3-propionic acid with methanol. iaea.orgmdpi.com These examples, while based on different isomers, highlight the chemical tractability of the propanoic acid moiety for creating analogs.

Table 1: Examples of Propanoic Acid Chain Modifications on Indole Scaffolds

Compound Name Modification Type Base Isomer Reference
2-{3-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid Complex substitution on N-propanoic acid Indole-1-propanoic acid nih.gov
1H-Indole-3-propanoic acid,7-ethyl-β-(1-methylethyl)- Alkyl substitution on chain Indole-3-propanoic acid beilstein-journals.org
Methyl 3-(1H-indol-3-yl)propanoate Esterification Indole-3-propanoic acid iaea.org

Derivatives with Substitutions on the 1-Methyl-1H-indole Core (e.g., halogenation, aryl groups)

The 1-methyl-1H-indole core is amenable to various substitution reactions, most notably halogenation and arylation, which are fundamental for developing new derivatives.

Halogenation: Halogen atoms can be introduced onto the indole ring to modulate the electronic properties of the molecule. The halogenation of 2-trifluoromethylindoles to yield 3-chloro, 3-bromo, and 3-iodo derivatives has been demonstrated, with subsequent N-methylation to produce compounds like 1-methyl-2-(trifluoromethyl)-1H-indole. researchgate.net Furthermore, enzymatic halogenation has been shown to be effective for a range of indole derivatives, including 7-methylindole, which is structurally very similar to the core of 3-(1-Methyl-1H-indol-7-yl)propanoic acid. This suggests that direct halogenation at various positions of the indole nucleus is a viable synthetic route.

Arylation: The introduction of aryl groups can significantly alter the steric and electronic profile of the indole derivative. The synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids has been described, where an aryl group is attached at the N1 position. Research on indole-5-propanoic acid derivatives also shows the introduction of various phenyl groups at the C2 position of the indole ring via Sonogashira coupling reactions. These methods indicate that the 1-methyl-1H-indole core can be functionalized with aryl substituents at multiple positions.

Table 2: Examples of Substitutions on the Indole Core

Modification Position Method/Reagent Resulting Structure Type Reference
Halogenation (Cl, Br, I) C3 NBS, NCS, I2 3-Halo-2-trifluoromethyl-indole researchgate.net
Bromination C3 RebH enzyme 3-Bromo-7-methylindole
Arylation N1 Not specified 1-Aryl-1H-indol-5-yl propanoic acids
Arylation C2 Sonogashira coupling 2-Aryl-indole-5-propanoic acids

Isomeric Forms and Positional Analogs of Indolyl Propanoic Acids

The position of the propanoic acid chain on the indole ring defines the isomeric form of the compound. While this article focuses on the 7-yl isomer, several other positional analogs exist and have been synthesized. The attachment point of the propanoic acid group—whether on the nitrogen atom (N1) or on the benzene (B151609) or pyrrole (B145914) portion of the ring system (C2, C3, C4, C5, C6, or C7)—dramatically influences the molecule's three-dimensional shape and chemical properties. For example, indole-3-propionic acid is a well-studied metabolite, while indole-1-propionic acid derivatives are synthesized via cyanoethylation of the indole nitrogen followed by hydrolysis.

Table 3: Positional Isomers of Indolyl Propanoic Acid

Compound Name Position of Propanoic Acid CAS Number Reference
3-(1H-Indol-1-yl)propanoic acid 1 6639-06-1
Indole-2-propanoic acid derivatives 2 Not specified nih.gov
3-(1H-Indol-3-yl)propanoic acid 3 830-96-6
3-(1-Methyl-1H-indol-3-yl)propanoic acid 3 (N-methylated) 7479-20-1
Indole-5-propanoic acid derivatives 5 Not specified
2-Amino-3-(1-methyl-1H-indol-6-yl)propanoic acid 6 (N-methylated) 1479496-05-3 mdpi.com

Bis-Indole Propanoic Acid Derivatives

Bis-indole alkaloids are a class of natural and synthetic compounds containing two indole moieties. The synthesis of bis-indole propanoic acid derivatives has been achieved through various catalytic methods. One notable approach is the iron(III)-catalyzed hydroarylation reaction of electron-deficient propynoic acid derivatives with indoles. This regioselective method yields 3,3-bis(indolyl)propanoic acid derivatives, where two indole units are attached to the same carbon atom of the propanoic acid chain.

Peptidomimetic and Amino Acid Conjugates of Indole Propanoic Acids

Conjugating indole propanoic acids with amino acids or peptide fragments is a strategy to create peptidomimetics. The synthesis of indole-3-propanamide derivatives has been accomplished through a sequential method using N-methyl indole, Meldrum's acid, and an amine, catalyzed by choline (B1196258) chloride/urea. This demonstrates the feasibility of forming an amide bond from the carboxylic acid group.

A more direct example is the compound 2-amino-3-(1-methyl-1H-indol-6-yl)propanoic acid, which is an amino acid analog of the target compound. mdpi.com This structure is essentially an indole propanoic acid with an amino group on the alpha-carbon of the acid chain, making it a substituted version of tryptophan. Additionally, conjugates of indole-3-propionic acid with curcumin (B1669340) have been synthesized, forming a diester linkage. These examples show that the carboxylic acid handle of indole propanoic acids is a versatile point for conjugation with other biologically relevant molecules, including amino acids, to form more complex structures.

Structure Activity Relationship Sar Studies of 3 1 Methyl 1h Indol 7 Yl Propanoic Acid Derivatives

Impact of Indole (B1671886) N-1 Methylation on Biological Activity

The substitution at the N-1 position of the indole ring is a key determinant of a compound's biological and pharmacokinetic properties. Methylation at this position, creating a tertiary amine within the heterocyclic ring, fundamentally alters the molecule's characteristics compared to its N-H counterpart.

The primary impact of N-1 methylation is the removal of the hydrogen bond donor capability of the indole nitrogen. In an unsubstituted indole, the N-H group can participate in hydrogen bonding with amino acid residues in a protein target. Replacing the hydrogen with a methyl group eliminates this potential interaction, which can either increase or decrease binding affinity depending on the specific topology of the receptor's binding pocket.

Furthermore, the addition of the methyl group increases the lipophilicity (fat-solubility) of the compound. This can influence its ability to cross cell membranes, including the blood-brain barrier, and can affect its metabolic stability by shielding the indole nitrogen from certain metabolic enzymes. For instance, in the case of tryptamines like DMT, N-methylation is crucial for its psychoactive properties. wikipedia.org The indole ring itself shows a structural similarity to the adenosyl moiety of S-adenosyl methionine (SAM), a key biological methyl donor, suggesting that the indole scaffold is well-suited for interactions within biological systems where methylation is relevant. nih.gov

FeatureN-H Indole DerivativeN-1 Methyl Indole DerivativeRationale for Change in Activity
Hydrogen Bonding Can act as a hydrogen bond donor.Cannot act as a hydrogen bond donor.Alters binding mode with target receptor/enzyme.
Lipophilicity LowerHigherAffects membrane permeability and solubility.
Metabolic Stability N-H site is susceptible to metabolism.Methyl group can sterically hinder metabolism at N-1.Can lead to a longer biological half-life.
Conformation Rotation around the N-C bond may be less restricted.The methyl group can influence the preferred conformation.Affects the overall 3D shape and fit into a binding site.

This table provides an interactive overview of the general effects of N-1 methylation on indole derivatives.

Influence of Propanoic Acid Side Chain Modifications on Receptor Binding and Efficacy

The propanoic acid side chain at the 7-position of the indole ring is a critical feature for receptor interaction and efficacy. SAR studies have consistently shown that both the length of the alkyl chain and the terminal carboxylic acid group are pivotal for activity.

The carboxylic acid moiety is often an essential anchoring point, forming strong ionic or hydrogen bonds with basic amino acid residues (like lysine (B10760008) or arginine) or with polar, uncharged residues in a receptor's active site. nih.gov Its acidic nature allows for a strong, directed interaction that is often a prerequisite for high-affinity binding.

The length of the linker—in this case, an ethyl chain between the indole ring and the carboxyl group—is also crucial. This specific three-carbon (propanoic) length optimally positions the terminal carboxylate group to interact with its binding partner on the receptor surface. Studies on related indan-propionic acids have noted that indiscriminate chain lengthening is not necessarily beneficial to biological activity. core.ac.uk Modifying the chain length to an acetic acid (two carbons) or a butyric acid (four carbons) derivative often leads to a significant decrease in potency, as it alters the distance and geometric angle between the indole scaffold and the acidic headgroup.

Side Chain ModificationExample StructureExpected Impact on ActivityRationale
Propanoic Acid (Optimal) Indole-CH₂CH₂COOHHighOptimal length and acidic group for receptor interaction.
Esterification Indole-CH₂CH₂COOCH₃Significantly Reduced or AbolishedMasks the crucial carboxylic acid group, preventing ionic/hydrogen bonding.
Chain Shortening (Acetic Acid) Indole-CH₂COOHReducedIncorrect distance for optimal binding of the carboxylate.
Chain Lengthening (Butyric Acid) Indole-CH₂CH₂CH₂COOHReducedIncorrect distance and increased flexibility may lead to poor binding.
Amidation Indole-CH₂CH₂CONH₂Reduced or AlteredReplaces the acidic group with a neutral, less effective hydrogen-bonding group.

This interactive table illustrates how modifications to the propanoic acid side chain can affect biological activity.

Role of Substituents on the Indole Ring System in Modulating Biological Activity

Beyond the N-1 and C-7 positions, the introduction of various substituents onto the benzene (B151609) portion of the indole ring (positions 4, 5, and 6) is a powerful strategy for modulating biological activity, selectivity, and pharmacokinetic properties. The electronic and steric properties of these substituents can fine-tune the molecule's interaction with its target.

Research on related indole-propanoic acids has demonstrated the importance of these substitutions. For example, in a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids developed as cytosolic phospholipase A2α (cPLA2α) inhibitors, substituents on an N-1 phenyl ring were found to be essential for high potency. nih.gov Specifically, para-oxygen-substituted phenyl groups on the N-1 position led to potent compounds. nih.gov In other studies on GPR40 agonists, the introduction of small, lipophilic groups like methyl or fluoro on a phenyl ring at the C-2 position dramatically increased agonist activity. acs.org Similarly, studies on indan-propionic acids have shown that methoxy (B1213986) substituents on the aromatic ring are important for anti-inflammatory activity. core.ac.uk

These findings indicate that the indole ring serves as more than just a scaffold; it is an active participant in binding, and its electronic properties can be tailored. Electron-donating groups (like methoxy or methyl) or electron-withdrawing groups (like halogens) can alter the electron density of the aromatic π-system, which can strengthen or weaken interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding site. nih.gov

PositionSubstituentEffect on a Hypothetical ReceptorRationale
Position 4 Methoxy (-OCH₃)Increased PotencyCan act as a hydrogen bond acceptor and alter electronic distribution.
Position 5 Fluoro (-F)Increased Potency/Metabolic StabilitySmall size fits well in binding pockets; C-F bond is strong, blocking metabolism.
Position 5 Chloro (-Cl)Increased or Decreased PotencyLarger halogen can provide favorable hydrophobic interactions or cause steric clash.
Position 6 Methyl (-CH₃)Increased PotencyFills a hydrophobic pocket in the receptor site.

This interactive table shows examples of how substituents on the indole ring can modulate biological activity.

Stereochemical Considerations in the Structure-Activity Landscape of Indolyl Propanoic Acids

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in pharmacology because biological targets like enzymes and receptors are themselves chiral. While 3-(1-Methyl-1H-indol-7-yl)propanoic acid itself is not chiral, the introduction of a substituent on the propanoic acid side chain (e.g., at the α-carbon) would create a chiral center, leading to the existence of two non-superimposable mirror images known as enantiomers ((R) and (S) forms).

It is a well-established principle that different enantiomers of a drug can exhibit dramatically different biological activities, potencies, and even toxicities. acs.org One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired activity while the other contributes to undesirable side effects.

Therefore, if a derivative of this compound were to be modified to contain a stereocenter, the biological evaluation would need to distinguish between the activity of the individual (R)- and (S)-enantiomers and the racemic mixture (a 1:1 mix of both). The synthesis of single-enantiomer compounds, known as asymmetric or atroposelective synthesis, is often a key step in drug development to isolate the more active and safer isomer. acs.org

EnantiomerHypothetical Receptor AffinityHypothetical EfficacyRationale
(S)-enantiomer HighPotent AgonistThe 3D arrangement of substituents fits optimally into the chiral binding pocket of the receptor.
(R)-enantiomer LowWeak or No ActivityA key substituent is incorrectly oriented and cannot make a critical interaction with the receptor.
Racemic Mixture ModerateModerate AgonistActivity represents the average of the high-potency (S)-enantiomer and the low-potency (R)-enantiomer.

This interactive table illustrates the potential differences in biological activity between the (R) and (S) enantiomers of a chiral indolyl propanoic acid derivative.

Pharmacophore Elucidation for Indole Propanoic Acid Bioactivity

A pharmacophore is an abstract model that describes the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity. For indole propanoic acid derivatives, a general pharmacophore model can be elucidated based on the SAR findings. This model helps in designing new molecules with potentially improved activity.

Studies on various indole derivatives have revealed key interaction points. The gut microbiota metabolite Indole-3-propionic acid (IPA), for example, is known to interact directly with the STAT3 protein, with a specific tryptophan residue (Trp623) in the protein's SH2 domain being identified as a key binding site. nih.gov This highlights the importance of specific hydrophobic and aromatic interactions.

The essential features of a pharmacophore for a bioactive this compound derivative would likely include:

A Hydrophobic/Aromatic Core: The indole ring system itself, which engages in hydrophobic and π-π stacking interactions with aromatic residues of the target protein. nih.gov

A Hydrogen Bond Acceptor/Anionic Center: The carboxylate group of the propanoic acid side chain, which forms critical hydrogen bonds or ionic interactions. nih.gov

A Defined Spacer: The ethyl linker of the propanoic acid chain, which provides the correct distance and spatial orientation between the indole core and the anionic center.

A Hydrophobic N-1 Feature: The N-1 methyl group, which contributes to hydrophobic interactions and prevents hydrogen bond donation at that position.

Modulatory Zones: Specific regions on the benzene portion of the indole ring where substituents (e.g., halogen, methoxy) can be placed to fine-tune binding affinity and selectivity.

Pharmacophoric FeatureType of InteractionCorresponding Molecular Group
Aromatic Center π-π StackingIndole Ring System
Anionic/H-Bond Acceptor Ionic Interaction, Hydrogen BondingCarboxylate Group (-COO⁻)
Hydrophobic Group Van der Waals, Hydrophobic InteractionN-1 Methyl Group
Hydrophobic/H-Bonding Zone Hydrophobic, H-BondingSubstituents on positions 4, 5, 6

This interactive table breaks down the key features of a pharmacophore model for indole propanoic acid derivatives.

Mechanistic Investigations of Biological Activities of Indole Propanoic Acid Derivatives

In Vitro Studies of Enzyme Inhibition and Modulation

The interaction of indole (B1671886) propanoic acid derivatives with key enzymes has been a significant area of research, revealing potent and selective inhibitory activities.

Cytosolic Phospholipase A2α (cPLA2α)

A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids has been identified as novel, small-molecule inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov Structure-activity relationship studies have shown that specific substitutions on the indole core, such as a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group, are crucial for potent inhibitory activity against cPLA2α. nih.gov One optimized derivative, ASB14780 , demonstrated significant, orally effective inhibition of the enzyme in both isolated enzyme and cell-based assays. nih.gov

Fatty Acid-Binding Protein 4 (FABP4)

Fatty acid-binding protein 4 (FABP4), an adipocyte-derived protein, is involved in inflammatory responses and the progression of certain cancers. nih.govresearchgate.net Inhibition of FABP4 has been shown to suppress the viability of pancreatic cancer cells and reduce their invasive potential in vitro. researchgate.net Studies using the FABP4 inhibitor BMS-309403 in mouse models of gestational diabetes mellitus resulted in a significant reduction in the expression of the pro-inflammatory cytokines IL-6 and TNF-α in both the serum and the pancreas. nih.gov Other studies have identified novel inhibitors of FABP5, a related protein, with some compounds showing greater than 50% inhibition at a 10 µM concentration. plos.org

Table 1: Enzyme Inhibition by Indole Propanoic Acid Derivatives

Compound Class/Name Target Enzyme Key Findings
3-(1-Aryl-1H-indol-5-yl)propanoic acids (e.g., ASB14780) Cytosolic Phospholipase A2α (cPLA2α) Potent and selective inhibition; specific structural features on the indole core are essential for activity. nih.gov
BMS-309403 Fatty Acid-Binding Protein 4 (FABP4) Inhibition leads to suppressed expression of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov
HTS01037 Fatty Acid-Binding Protein 4 (FABP4) Suppressed FABP4-induced cell viability in mouse and human pancreatic cancer cell lines. researchgate.net

Cellular Pathway Interrogation

Indole propanoic acid derivatives have been shown to influence fundamental cellular processes such as apoptosis and cell cycle progression, particularly in the context of cancer cell lines.

Apoptosis Induction

Propionic acid and its derivatives can trigger programmed cell death, or apoptosis, through various mechanisms. In cervical cancer cells (HeLa), propionic acid stimulates the accumulation of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction and subsequent apoptosis. nih.gov This process is accompanied by the inactivation of the NF-kB and AKT/mTOR signaling pathways. nih.gov A novel azaperoxide derivative, (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) , was found to be a potent inducer of apoptosis in the p53-deficient Jurkat cell line. mdpi.com Similarly, the isothiocyanate derivative NB7M was shown to downregulate pro-survival signals (like STAT-3 and Akt) and upregulate pro-apoptotic signals (like JNK and p38) in neuroblastoma cells. nih.gov

Cell Cycle Effects in Tumor Cell Lines

The cytotoxic effects of these compounds are also linked to their ability to interfere with the cell cycle. The derivative NB7M was observed to arrest the cell cycle in the S phase for SMS-KCNR neuroblastoma cells and cause a G1 arrest in SH-SY5Y cells. nih.gov Another novel indole compound, MIAM , arrested the cell cycle in the G0/G1 phase in human hepatocellular carcinoma cells. nih.gov The azaperoxide derivative mentioned previously also exerted a cytostatic effect, leading to a reduction of cell populations across all phases of the cell cycle. mdpi.com

Table 2: Cellular Pathway Effects of Indole Propanoic Acid Derivatives

Compound Name Cell Line(s) Apoptosis Induction Mechanism Cell Cycle Effect
Propionic Acid HeLa (Cervical Cancer) ROS accumulation, mitochondrial dysfunction, NF-kB and AKT/mTOR inhibition. nih.gov Induces sub-G1 population indicative of cell death. nih.gov
(3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) Jurkat, K562, U937, HL60 Induces apoptosis in p53-deficient Jurkat cells. mdpi.com Cytostatic; reduces cell populations in all phases. mdpi.com
NB7M (1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate) SMS-KCNR, SH-SY5Y (Neuroblastoma) Downregulates STAT-3/Akt; upregulates JNK/p38. nih.gov S-phase arrest (SMS-KCNR); G1 arrest (SH-SY5Y). nih.gov
MIAM Bel-7402 (Hepatocellular Carcinoma) Increased ROS, activation of SIRT3/p53/p21 pathway. nih.gov G0/G1 phase arrest. nih.gov

Receptor Agonism/Antagonism Profiling

The interaction of indole propanoic acid derivatives with specific cell surface receptors is key to some of their metabolic effects.

G-Protein Coupled Receptor 40 (GPR40)

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a target for type 2 diabetes treatment due to its role in mediating glucose-stimulated insulin (B600854) secretion (GSIS). nih.govacs.org Several indole propanoic acid derivatives have been developed as GPR40 agonists. nih.gov For example, 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid (4o) was characterized as a GPR40 full agonist. acs.org Unlike partial agonists that only activate the Gq signaling pathway, full agonists like 4o activate both Gq and Gs signaling pathways. acs.orgfrontiersin.org This dual activation leads to both insulin secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. nih.govacs.orgfrontiersin.org

Transport Inhibitor Response 1 (TIR1)

No relevant mechanistic data for 3-(1-Methyl-1h-indol-7-yl)propanoic acid or its derivatives in relation to the Transport Inhibitor Response 1 (TIR1) receptor within the context of mammalian biological systems were identified in the reviewed literature. TIR1 is primarily characterized as an auxin receptor in plants.

Antimicrobial Mechanisms against Bacterial and Fungal Strains

Indole-based compounds exhibit a range of antimicrobial activities through diverse mechanisms. Some tris(1H-indol-3-yl)methylium salts are thought to exert their antibacterial effect by forming pores in the cytoplasmic membrane of microbial cells, disrupting cellular integrity. nih.gov

For antifungal activity, while direct studies on indole propanoic acids are limited, the mechanism of the parent propionic acid (PPA) has been investigated. PPA induces fungal cell death through a mitochondria-mediated apoptotic pathway. nih.govresearchgate.net This involves the generation of reactive oxygen species (ROS), activation of metacaspases, depolarization of the mitochondrial membrane, accumulation of intracellular calcium, and the release of cytochrome c. nih.gov Furthermore, various derivatives, such as those incorporating a 1,2,3-triazole moiety, have demonstrated antifungal activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. mdpi.com

Anti-Inflammatory and Immunomodulatory Mechanisms

The anti-inflammatory effects of indole propanoic acid derivatives are mediated by their influence on various immune signaling molecules and pathways.

A specific derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) , was shown to possess significant anti-allergic and anti-inflammatory properties. In studies with sensitized guinea pigs, this compound led to a notable decrease in the levels of Immunoglobulin E (IgE) by 33–86%, as well as reductions in Immunoglobulin A (IgA), Immunoglobulin M (IgM), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Online screening tools also predicted this compound to be a potential modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator in inflammation and metabolism. mdpi.com Other indole derivatives have been noted to directly induce the down-regulation of TNF-α production. tandfonline.com Furthermore, studies on Indole-3-propionic acid (IPA) in mouse models of colitis suggest its protective effects are primarily due to the enhancement of the intestinal epithelial barrier function, rather than direct anti-inflammatory action on immune cells. nih.gov

Table 3: Immunomodulatory Effects of Derivative Les-6614

Analyte Effect Percentage Change
Immunoglobulin E (IgE) Decrease 33-86% mdpi.com
Immunoglobulin A (IgA) Reduction Not specified mdpi.com
Immunoglobulin M (IgM) Reduction Not specified mdpi.com
Interleukin-2 (IL-2) Reduction Not specified mdpi.com
Tumor Necrosis Factor-alpha (TNF-α) Reduction Not specified mdpi.com

Antitubercular Activity Mechanisms

Indole propionic acid (IPA), a metabolite produced by the human gut microbiota, has been identified as a potent antitubercular agent. cabidigitallibrary.orgnih.gov Its mechanism of action against Mycobacterium tuberculosis is unique. IPA is a structural analog of tryptophan and acts as a tryptophan mimic. nih.gov It exerts its antibiotic effect by functioning as an allosteric inhibitor of anthranilate synthase (TrpE), which is the enzyme that catalyzes the first committed step in the de novo tryptophan biosynthesis pathway. nih.gov By binding to the allosteric site on TrpE, IPA mimics the natural feedback inhibition by tryptophan, effectively shutting down the synthesis of this essential amino acid and thereby inhibiting bacterial growth. nih.gov This activity has been confirmed against a range of clinical isolates, including drug-resistant strains. tandfonline.com

Antitumor Mechanisms and Cytotoxic Pathways in Cell Lines

The antitumor activity of indole propanoic acid derivatives is multifaceted, involving the induction of cell death and the inhibition of critical survival pathways, as detailed in section 6.2. The cytotoxic effects of the azaperoxide derivative (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) were particularly pronounced, with IC₅₀ values demonstrating cytotoxicity that exceeded a reference compound by nearly 90-fold in some tumor cell lines. mdpi.com

In hepatocellular carcinoma cells, the derivative MIAM was shown to increase cellular ROS levels and exert its effects through the activation of the NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3) pathways. nih.gov The activation of SIRT3 appears to be a key component of its antitumor action. nih.gov In neuroblastoma, the derivative NB7M demonstrates broad activity by simultaneously inducing apoptosis through the activation of JNK and p38 MAPKs and inhibiting pro-survival pathways mediated by STAT-3 and Akt. nih.gov The inhibition of FABP4 by compounds like HTS01037 has also been linked to anticancer effects, suppressing FABP4-induced cell viability and the epithelial-mesenchymal transition (EMT) in pancreatic cancer cells. researchgate.net

Table 4: Cytotoxic Activity (IC₅₀) of an Azaperoxide Derivative mdpi.com

Cell Line IC₅₀ (µM)
Jurkat 0.09
K562 0.28
U937 0.12
HL60 0.11

Computational Chemistry and Molecular Modeling of 3 1 Methyl 1h Indol 7 Yl Propanoic Acid

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. For 3-(1-Methyl-1H-indol-7-yl)propanoic acid, docking simulations would be a crucial first step in identifying potential protein targets and understanding the structural basis of its activity.

The process involves preparing the three-dimensional (3D) structure of the ligand and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). A scoring function is then used to estimate the binding affinity for different poses of the ligand in the protein's active site.

While specific docking studies on this compound are not widely published, extensive research on analogous indole (B1671886) derivatives provides a strong precedent for its potential interactions. For example, indole-based compounds have been successfully docked into the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.govmdpi.comresearchgate.net These studies reveal that the indole scaffold can form critical hydrogen bonds and hydrophobic interactions within the binding pocket. researchgate.net Similarly, docking studies of indole derivatives against Trypanosoma cruzi sterol 14α-demethylase (TcCYP51), a target for Chagas disease, have helped elucidate putative binding modes. proceedings.science Other research has explored the interaction of indole-3-propionic acid with DNA, showing through docking that it preferentially binds to the A-T rich minor groove region. mdpi.comnih.gov

For this compound, docking could predict its binding to various targets. The propanoic acid group could form key hydrogen bonds or salt bridges with charged residues like arginine or lysine (B10760008), while the methylated indole ring could engage in hydrophobic and π-stacking interactions within the binding pocket.

Table 1: Representative Protein Targets for Indole Derivatives Investigated via Molecular Docking

Target Protein Therapeutic Area Key Interactions Observed Reference
Tubulin (Colchicine Binding Site) Cancer Hydrogen bonds, hydrophobic interactions nih.govresearchgate.net
Trypanosoma cruzi CYP51 Chagas Disease Putative binding mode prediction proceedings.science
Calf Thymus DNA (ctDNA) General Toxicology/Interaction Groove binding, hydrogen bonds, hydrophobic interactions mdpi.comnih.gov
G-protein coupled receptor 40 (GPR40) Type 2 Diabetes Agonistic interactions nih.gov

This table is illustrative and based on studies of various indole derivatives, suggesting potential target classes for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. jocpr.comchemrxiv.org These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors. For this compound, such calculations would illuminate its intrinsic chemical nature.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. jocpr.com

For this compound, the methyl group at the N1 position and the propanoic acid chain at the C7 position would influence the electronic distribution of the indole core. Quantum chemical calculations could precisely map the electrostatic potential surface, identifying regions most likely to engage in electrostatic interactions, and calculate the HOMO-LUMO gap to predict its chemical reactivity.

Table 2: Typical Quantum Chemical Parameters Calculated for Indole Derivatives

Parameter Definition Typical Significance Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability jocpr.comresearchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability jocpr.comresearchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO Indicator of chemical reactivity and stability jocpr.comresearchgate.net
Dipole Moment Measure of the net molecular polarity Influences solubility and binding interactions researchgate.net

This table provides a general overview of parameters that would be calculated for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for understanding the conformational flexibility of this compound, the stability of its complex with a target protein, and the dynamics of the binding process.

In a typical MD simulation, the system (e.g., the ligand-protein complex solvated in water) is subjected to Newton's equations of motion. The trajectory generated provides detailed information on fluctuations, conformational changes, and key interactions over the simulation period. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, while the Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein or ligand. mdpi.com

MD simulations have been applied to study the interaction of indole-3-propionic acid with DNA, confirming the stability of the complex and showing only slight fluctuations at the binding site. mdpi.comresearchgate.net In another example, MD simulations of the antimicrobial peptide indolicidin (B8082527) revealed its partitioning into lipid bilayers and the adoption of a specific conformation, providing insights into its membrane-disrupting mechanism. nih.gov These studies highlight the power of MD to refine docking poses and explore the thermodynamic landscape of binding.

For this compound, MD simulations could be used to:

Analyze its conformational preferences in an aqueous environment.

Validate the stability of a docked pose within a protein's active site.

Investigate the role of water molecules in mediating ligand-protein interactions.

Calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone.

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description Typical Application Reference
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. Assesses the structural stability of the simulation system (e.g., protein or complex). mdpi.com
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Identifies flexible or rigid regions within a protein or ligand. mdpi.com
Radius of Gyration (Rg) A measure of the compactness of a structure. Indicates conformational changes (e.g., protein unfolding or ligand bending). mdpi.com
SASA (Solvent Accessible Surface Area) The surface area of a molecule that is accessible to a solvent. Assesses changes in protein or ligand exposure to the solvent upon binding. mdpi.com

Ligand-Based and Structure-Based Design Approaches

Drug design strategies can be broadly categorized as either ligand-based or structure-based. nih.gov Both approaches could be instrumental in optimizing this compound into a more potent and selective therapeutic agent.

Structure-Based Drug Design (SBDD) relies on the 3D structural information of the target protein. nih.gov Once a target is identified and its structure is known (e.g., from X-ray crystallography or NMR), SBDD can be used to design molecules that fit perfectly into the binding site and establish favorable interactions. Molecular docking, as described in section 7.1, is a cornerstone of SBDD.

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.govnih.gov LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors. nih.govnih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. proceedings.sciencenih.gov This pharmacophore model can then be used as a 3D query to screen large compound databases for new potential hits. frontiersin.orgnih.gov

For this compound, if a set of structurally similar active compounds were available, a pharmacophore model could be built. This model would highlight the critical roles of the indole nitrogen, the propanoic acid, and specific positions on the ring for bioactivity, guiding the synthesis of improved analogues.

In Silico Prediction of Compound Bioactivity

Before committing to costly and time-consuming synthesis and experimental testing, in silico methods can predict a compound's likely bioactivity and pharmacokinetic profile. nih.govnih.gov These predictions help prioritize candidates and flag potential liabilities early in the drug discovery process.

This process involves several types of predictions:

Target Prediction: Computational tools can screen a compound's structure against databases of known pharmacologically active molecules and their targets to predict its most likely biological targets. researchgate.net This can reveal potential therapeutic applications as well as off-target effects.

Bioactivity Score Prediction: Based on its structure, a molecule can be scored for its likelihood to modulate major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, and nuclear receptors. mdpi.com Scores greater than zero typically suggest significant activity, while scores below -0.50 suggest inactivity. mdpi.com

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Tools like SwissADME and DEREK can predict parameters such as oral bioavailability (based on Lipinski's Rule of Five), blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity risks like hepatotoxicity or mutagenicity. nih.govmdpi.com

For this compound, these in silico tools would generate a comprehensive profile. For instance, its bioactivity as a kinase inhibitor or enzyme inhibitor could be assessed. nih.gov Its drug-likeness would be evaluated based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net This holistic in silico assessment is vital for making informed decisions about advancing the compound in the drug discovery pipeline.

Table 4: Representative In Silico Bioactivity and Property Predictions for a Novel Compound

Prediction Type Parameter/Property Predicted Value/Outcome Significance Reference
Bioactivity Score GPCR Ligand e.g., -0.15 Moderately active mdpi.com
Bioactivity Score Ion Channel Modulator e.g., -0.20 Moderately active mdpi.com
Bioactivity Score Kinase Inhibitor e.g., -0.60 Inactive mdpi.com
Bioactivity Score Enzyme Inhibitor e.g., +0.25 Active nih.govmdpi.com
Drug-Likeness Lipinski's Rule of Five e.g., 0 Violations Good oral bioavailability predicted nih.gov

This table presents hypothetical prediction outcomes for a compound like this compound to illustrate the utility of these methods.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of indole (B1671886) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the identity and structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For indole propanoic acids, ¹H and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms, respectively. This information is critical for confirming the position of substituents on the indole ring and the propanoic acid side chain. For instance, the structure of related compounds like indole-3-propanoic acid (IPA) has been unequivocally confirmed using NMR spectroscopy. nih.gov In the case of 3-(1-Methyl-1h-indol-7-yl)propanoic acid, NMR would be essential to verify the N-methylation at position 1 and the attachment of the propanoic acid group at position 7 of the indole ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole propanoic acid would typically show characteristic absorption bands corresponding to the N-H stretch of the indole ring (unless N-substituted), the C=O stretch of the carboxylic acid, and the broad O-H stretch of the acid group. The NIST Chemistry WebBook provides reference IR spectra for the parent compound, 1H-Indole-3-propanoic acid, which serves as a benchmark for its derivatives. nist.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The electron ionization (EI) mass spectrum of 1H-Indole-3-propanoic acid is available in the NIST database, showing its molecular ion peak and characteristic fragmentation pattern. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula, providing strong evidence for its elemental composition. researchgate.net Multispectroscopic approaches, often combining fluorescence spectroscopy with other techniques, have also been used to study the interactions of IPA, for example, with DNA. nih.govresearchgate.net

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating indole propanoic acids from complex mixtures, assessing their purity, and preparing them for further analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like indole propanoic acids. Reversed-phase columns, such as C18, are commonly employed for separation. nih.gov A typical HPLC method involves a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724). nih.govnih.gov Detection is often achieved using UV or fluorescence detectors; indole compounds are naturally fluorescent, which allows for highly sensitive and selective detection. nih.gov For example, a method using fluorometric detection with excitation at 285 nm and emission at 355 nm has been developed for IPA and related indoles. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Indole propanoic acids are not inherently volatile due to the polar carboxylic acid group. Therefore, a derivatization step, such as silylation to form trimethylsilyl (B98337) (TMS) esters, is typically required to increase their volatility and thermal stability for GC analysis. vt.edu This method has been applied to analyze phytochemically significant indole acids, including 3-indole propanoic acid. vt.edu

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. UPLC systems are often coupled with mass spectrometry for comprehensive analysis. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can be used for the qualitative detection of indole propanoic acids. For instance, IPA can be readily detected on TLC plates using a p-hydroxybenzaldehyde spray reagent, which forms a distinctively colored complex. nih.gov

Hyphenated Techniques for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled sensitivity and specificity, making them ideal for trace analysis and metabolomics.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is the most powerful and widely used technique for the analysis of indole propanoic acids in complex biological samples. nih.gov Electrospray ionization (ESI) is a common ionization source used for these molecules, which can be detected in either positive or negative ion mode. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion and fragmenting it to produce characteristic product ions, a process known as multiple reaction monitoring (MRM) when used for quantification. nih.govresearchgate.net LC-MS/MS methods have been successfully developed for the profiling of tryptophan metabolites, including various indole acids, in plasma, stool, and other biological matrices. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust hyphenated technique used for the analysis of indole metabolites. nih.gov As with standard GC, a derivatization step is usually necessary for indole propanoic acids. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for confident identification. researchgate.net It has been used to measure indole and its metabolites in samples like human saliva. nih.gov

Quantitative Analytical Methods in Research Matrices

Developing reliable quantitative methods is essential for determining the concentration of indole propanoic acids in various research samples, such as plasma, saliva, and tissue homogenates.

These methods typically involve the use of an internal standard—a compound with similar chemical properties to the analyte—to correct for variations in sample preparation and instrument response. For indole propanoic acids, stable isotope-labeled analogs are the ideal internal standards. The quantification is achieved by creating a calibration curve using standards of known concentrations and comparing the response of the analyte in the sample to this curve.

LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and specificity. nih.gov Quantitative methods have been established for IPA in human plasma, plasma ultrafiltrate, and saliva, reporting levels in the ng/mL range. nih.gov The table below summarizes findings from quantitative studies on related indole compounds.

CompoundMatrixAnalytical MethodConcentration Range / ValueReference
Indolepropionic Acid (IPA)Human PlasmaHPLC-FluorescenceMean Free: Not explicitly stated, but measurable nih.gov
Indolelactic Acid (ILA)Human PlasmaHPLC-FluorescenceMean Free: 1.34 ± 0.46 ng/mL nih.gov
Indoleacetic Acid (IAA)Human PlasmaHPLC-FluorescenceMean Free: 21.6 ± 15.8 ng/mL nih.gov
Indole (IND)Human SalivaGC-MSMean: 40 ± 90 ng/mL nih.gov
Indole-3-propionic acid (I3P)Rat StoolUHPLC-MS~0.5 - 2.5 µg/g mdpi.com
Indole-3-propionic acid (I3P)Rat Portal BloodUHPLC-MS~0.2 - 1.2 µg/mL mdpi.com
SP-141 (a pyrido[b]indole)Mouse PlasmaHPLCLinear Range: 16.2-32,400 ng/mL nih.gov

This table presents data for illustrative purposes from studies on related indole compounds, as specific quantitative data for this compound is limited.

Validation and Optimization of Analytical Procedures for Indole Propanoic Acids

For any quantitative method to be considered reliable, it must undergo a thorough validation process. unodc.org Method validation ensures that the analytical procedure is fit for its intended purpose. gavinpublishers.com The key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. gavinpublishers.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. pensoft.net Correlation coefficients (r²) close to 1.0 are indicative of good linearity. pensoft.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and is expressed as percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govpensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. pensoft.net

Recovery: The efficiency of the sample extraction procedure. Studies on indole propanoic acids have reported recoveries between 80% and 111% depending on the compound and matrix. nih.govmdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

Optimization of the analytical procedure is a critical preceding step. This involves adjusting parameters such as the mobile phase composition, pH, column temperature, and sample preparation protocol (e.g., protein precipitation with acetonitrile or solid-phase extraction) to achieve the best possible separation, sensitivity, and peak shape. mdpi.comphysiology.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Methyl-1H-indol-7-yl)propanoic acid, and what critical reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically begins with indole derivatives (e.g., 1-methylindole) and alkylation reagents. Key steps include:

  • Coupling Reactions : Use of strong bases like sodium hydride for deprotonation .
  • Inert Atmosphere : Reactions often require nitrogen/argon to prevent oxidation or side reactions .
  • Temperature Control : Maintained between 0–25°C to optimize yield and minimize degradation .
  • Purification : Column chromatography or recrystallization to isolate the product .
    • Critical Parameters :
ParameterImpact
Solvent PolarityAffects reaction rate and byproduct formation
StoichiometryExcess alkylating agents improve substitution efficiency
Reaction TimeProlonged durations risk decomposition

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at N1, propanoic acid at C7) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .
  • FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole ring vibrations .

Q. What strategies ensure high purity of this compound during synthesis and purification?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate isomers or byproducts .
  • In-line Monitoring : UV detectors in HPLC track elution profiles for real-time purity assessment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound derivatives across different studies?

  • Methodological Answer :

  • Systematic Screening : Vary parameters (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to identify yield-limiting factors .
  • Byproduct Analysis : LC-MS identifies competing pathways (e.g., over-alkylation) requiring stoichiometric adjustments .
  • Reproducibility Checks : Replicate literature conditions with rigorous moisture/oxygen exclusion .

Q. What methodological approaches are recommended for studying the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Isotopic Labeling : ¹³C-labeled compounds track decarboxylation or ring-opening reactions .
  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with PEG-based precipitants to grow single crystals .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios .
  • Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder in the propanoic acid moiety .

Q. What are the challenges in elucidating the mechanism of action of this compound at the molecular level?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or SPR to screen protein binding partners .
  • Computational Docking : Molecular dynamics simulations predict binding modes with receptors (e.g., aryl hydrocarbon receptor) .
  • Mutagenesis Studies : Validate key residues in enzyme active sites via site-directed mutagenesis .

Q. How do steric and electronic effects influence the reactivity of this compound in derivatization reactions?

  • Methodological Answer :

  • Steric Effects : The methyl group at N1 hinders electrophilic substitution at C3, favoring reactions at C5/C6 .
  • Electronic Effects : The electron-withdrawing propanoic acid group deactivates the indole ring, requiring activated coupling partners (e.g., Pd-catalyzed cross-coupling) .
  • Kinetic Studies : Monitor reaction rates under varying conditions to quantify substituent effects .

Data Contradiction Analysis

Example : Conflicting reports on the optimal solvent for alkylation (THF vs. DMF).

  • Resolution Strategy :
    • Compare reaction outcomes (yield, purity) in both solvents using identical substrates .
    • Characterize byproducts via GC-MS to identify solvent-specific degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.